1-(3-Nitro-phenyl)-cyclopropanecarbonitrile
Overview
Description
1-(3-Nitro-phenyl)-cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8N2O2 It is characterized by a cyclopropane ring attached to a 3-nitrophenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Nitro-phenyl)-cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-(3-nitrophenyl)acetonitrile with 1,2-dibromoethane in the presence of sodium hydride in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for 16 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitro-phenyl)-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 1-(3-aminophenyl)cyclopropanecarbonitrile.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Nitro-phenyl)-cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-phenyl)-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)cyclopropanecarbonitrile
- 1-(2-Nitrophenyl)cyclopropanecarbonitrile
- 1-(3-Nitrophenyl)cyclopropanecarboxylic acid
Uniqueness
1-(3-Nitro-phenyl)-cyclopropanecarbonitrile is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the cyclopropane ring adds to its structural rigidity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(3-nitrophenyl)cyclopropane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKUHMETFGZQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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